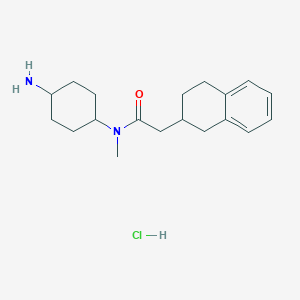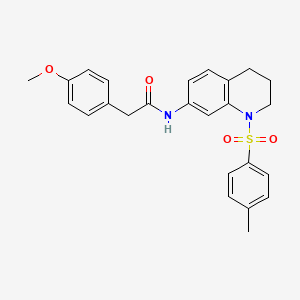
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a synthetic compound often encountered in advanced medicinal chemistry and pharmacological research. Known for its complex structure and multifunctional moieties, it exhibits significant potential in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride generally involves multiple steps:
Formation of the triazine core: Starting with the synthesis of the 1,3,5-triazine ring using suitable reagents like cyanuric chloride.
Attachment of p-tolylamino group:
Incorporation of morpholino group: This step typically involves reacting the intermediate with morpholine.
Linkage to ethanone moiety: This final step may include acylation to form the ethanone structure.
Industrial Production Methods
For industrial scale-up:
Optimization of reaction conditions: to ensure high yield and purity, often through the use of catalysts and controlled environments.
Green chemistry approaches: might be employed to minimize waste and enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: The triazine and phenyl rings may undergo various oxidative transformations.
Substitution Reactions: Common for modifications on the triazine ring and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Use of nucleophiles like amines and alkyl halides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amine derivatives and reduced aromatic systems.
Substitution Products: Varied compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Ligand Synthesis: Used in the development of complex ligands for coordination chemistry.
Catalysis: It serves as a potential catalyst or catalyst precursor.
Biology
Enzyme Inhibition: Explored for its role in inhibiting specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its therapeutic potential in treating various conditions due to its ability to modulate biological targets.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects through:
Targeting specific molecular pathways: Often involving key enzymes or receptors.
Modulating cellular processes: Such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-((4-Morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
4-Morpholino-6-(phenylamino)-1,3,5-triazine
Uniqueness
Structural complexity: The presence of both morpholino and p-tolylamino groups distinguishes it from simpler triazine derivatives.
Specific activity: Unique interactions with biological targets that similar compounds may not exhibit.
Conclusion
1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride stands out in scientific research and applications due to its multifaceted structure and significant potential in chemistry, biology, medicine, and industry. Its synthesis, reactivity, and specific applications underline its importance in advancing various fields.
Propiedades
IUPAC Name |
1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMULTFRQPBJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![N-butyl-4-[2-({[(2-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2610572.png)


![N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2610577.png)
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)
![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)






